2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol
Overview
Description
2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol is a chemical compound characterized by the presence of a pyrrolidine ring attached to a butanol backbone
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been shown to have excellent potency towards rorγt , a nuclear receptor involved in the regulation of immune responses and inflammation .
Mode of Action
It’s known that the pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with the regulation of proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Pharmacokinetics
It’s known that the pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization , which could potentially influence the compound’s bioavailability.
Result of Action
Compounds with a pyrrolidine ring have been associated with the regulation of immune responses and inflammation .
Action Environment
It’s known that the pyrrolidine ring can increase the three-dimensional coverage due to the non-planarity of the ring , which could potentially influence the compound’s action in different environments.
Biochemical Analysis
Biochemical Properties
2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The pyrrolidine ring in the compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, potentially affecting their structure and function . For example, it may interact with enzymes involved in metabolic pathways, altering their activity and influencing the overall metabolic flux. The compound’s interactions with proteins can also affect signal transduction pathways, leading to changes in cellular responses.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism . The compound may also impact cell proliferation, differentiation, and apoptosis by interacting with specific receptors and enzymes. These effects can vary depending on the cell type and the concentration of the compound used in experiments.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes and receptors, either inhibiting or activating their activity . For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . For instance, the compound may degrade into metabolites that have different biological activities, leading to changes in cellular responses over time. Long-term exposure to the compound in in vitro or in vivo studies may result in adaptive cellular changes, such as altered gene expression and metabolic reprogramming.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses may lead to significant changes in cellular processes . Threshold effects may be observed, where a certain concentration of the compound is required to elicit a biological response. At high doses, the compound may exhibit toxic or adverse effects, such as cellular damage or apoptosis.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing the metabolic flux and levels of metabolites . For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can affect cellular function. The compound’s effects on metabolic pathways can also result in changes in energy production, biosynthesis, and detoxification processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it may accumulate in specific cellular compartments. Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The compound’s localization can also affect its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol typically involves the reaction of pyrrolidine with a suitable butanol derivative. One common method involves the reaction of 1,4-dibromobutane with pyrrolidine in the presence of a base, followed by reduction to yield the desired product . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or tetrahydrofuran, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the pyrrolidine ring under basic conditions
Properties
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,11)5-8-10-6-3-4-7-10/h11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHAWBMOFPPYDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1CCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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